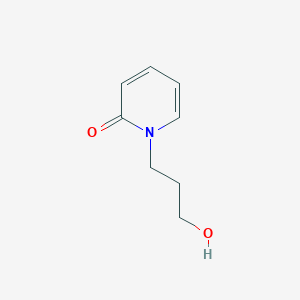

1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

1-(3-hydroxypropyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-7-3-6-9-5-2-1-4-8(9)11/h1-2,4-5,10H,3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAGPCJUAFNZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Hydroxypropyl 1,2 Dihydropyridin 2 One and Its Precursors

Direct Synthetic Routes to 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one

Direct synthetic routes aim to build the 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one structure by forming the heterocyclic ring with the N-substituent already in place. This is often achieved by incorporating a precursor bearing the 3-hydroxypropylamine moiety into the cyclization reaction.

These methods involve the formation of the dihydropyridin-2-one ring from acyclic precursors where one of the key components is 3-aminopropan-1-ol or a derivative, ensuring the direct incorporation of the desired N-substituent.

Ring transformation reactions offer a sophisticated pathway to synthesize highly functionalized heterocycles. One such approach involves the use of 2-formyl glycals, which are α,β-unsaturated aldehydes derived from carbohydrates. researchgate.netresearchgate.net These synthons can undergo ring-opening and subsequent recyclization with suitable binucleophiles to form new heterocyclic systems.

The general strategy involves the reaction of a 2-formyl glycal with an amine. For the synthesis of the target compound, 3-aminopropan-1-ol would serve as the amine component. The reaction proceeds through a cascade of steps, likely initiated by aza-Michael addition of the amine to the α,β-unsaturated aldehyde, followed by ring-opening of the glycal and subsequent cyclization and dehydration to form the substituted dihydropyridin-2-one ring. The polyhydroxyalkyl side chain, originating from the glycal, would then need to be chemically modified or cleaved to yield the final product.

Similarly, furan-based intermediates, such as furfural, can be employed. youtube.com Oxidation and subsequent reaction with 3-aminopropan-1-ol can lead to a ring-opening and recyclization cascade, ultimately forming the N-substituted pyridinone ring structure.

A classical and versatile method for synthesizing pyridin-2-one rings involves the condensation of β-dicarbonyl compounds (or their synthetic equivalents) with other reagents. To directly incorporate the 3-hydroxypropyl group, the reaction can be designed to involve 3-aminopropan-1-ol as the nitrogen source.

For instance, a reaction between a 1,3-dicarbonyl compound (like ethyl acetoacetate), an aldehyde, and 3-aminopropan-1-ol can lead to the formation of a dihydropyridinone derivative. The mechanism typically involves initial Knoevenagel condensation or Michael addition, followed by cyclization and dehydration. The selection of the β-dicarbonyl compound and the aldehyde determines the substitution pattern on the carbon atoms of the pyridinone ring.

| Reactant 1 | Reactant 2 | Nitrogen Source | Catalyst | Product | Ref |

| Ethyl Acetoacetate | Benzaldehyde | 3-Aminopropan-1-ol | Acetic Acid | Ethyl 4-phenyl-6-methyl-1-(3-hydroxypropyl)-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate | nih.gov |

| Acetylacetone | Formaldehyde | 3-Aminopropan-1-ol | Piperidine (B6355638) | 3-Acetyl-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one | nih.gov |

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single pot. nih.gov The synthesis of 3,4-dihydropyridin-2-ones is well-suited to MCRs. nih.govresearchgate.net

A common MCR approach involves the reaction of an aldehyde, an active methylene (B1212753) compound (such as malononitrile (B47326) or ethyl cyanoacetate), and a β-ketoester in the presence of an ammonium (B1175870) source. nih.gov To achieve the desired N-substitution, ammonium acetate (B1210297) can be replaced with 3-aminopropan-1-ol. This one-pot synthesis provides a rapid and atom-economical route to highly functionalized dihydropyridinones directly bearing the 3-hydroxypropyl substituent at the nitrogen atom.

The general mechanism for such a four-component reaction involves a series of condensations and cyclizations. For example, the reaction could be initiated by the Knoevenagel condensation of the aldehyde and the active methylene compound, followed by a Michael addition of the enolate from the β-ketoester. The resulting intermediate would then react with 3-aminopropan-1-ol, leading to cyclization and the formation of the final product. nih.gov

| Aldehyde | Active Methylene | β-Ketoester | Nitrogen Source | Catalyst | Typical Yield |

| Aryl Aldehyde | Malononitrile | Ethyl Acetoacetate | 3-Aminopropan-1-ol | L-Proline | 60-85% |

| Aliphatic Aldehyde | Cyanoacetamide | Methyl Acetoacetate | 3-Aminopropan-1-ol | ZnO Nanoparticles | 54-68% |

An alternative to direct synthesis is the modification of a pre-synthesized dihydropyridin-2-one core. This two-step approach first focuses on the construction of the parent heterocycle, followed by the introduction of the N-(3-hydroxypropyl) side chain.

This is a straightforward and widely used method for the N-functionalization of pyridones and related heterocycles. The synthesis begins with the preparation of the parent 1,2-dihydropyridin-2-one or a suitably substituted analogue. This precursor is then subjected to an N-alkylation reaction.

The reaction involves deprotonation of the pyridinone nitrogen atom with a suitable base to form the corresponding pyridinide anion, which then acts as a nucleophile. Subsequent reaction with an electrophilic alkylating agent, such as 3-chloropropan-1-ol or 3-bromopropan-1-ol, results in the formation of a new N-C bond, yielding 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions, such as O-alkylation.

| Pyridinone Substrate | Alkylating Agent | Base | Solvent | Typical Yield |

| 1,2-Dihydropyridin-2-one | 3-Bromopropan-1-ol | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 70-90% |

| 1,2-Dihydropyridin-2-one | 3-Chloropropan-1-ol | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) | 65-85% |

| 6-Methyl-1,2-dihydropyridin-2-one | 3-Bromopropan-1-ol | Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | >90% |

Post-Cyclization Functionalization Strategies for N-Alkylation and Hydroxyl Group Introduction

Selective Reduction of Carbonyl or Olefinic Moieties to Form the Dihydropyridinone Ring

The formation of the 1,2-dihydropyridin-2-one ring system can be achieved through the selective reduction of a pyridinium (B92312) salt precursor. This approach is advantageous as it allows for the introduction of the desired N-substituent prior to the reduction step. A common strategy involves the preparation of an N-substituted pyridinium salt, followed by its controlled reduction to yield the target dihydropyridinone.

For instance, the synthesis of N-substituted 1,2-dihydropyridines can be accomplished by the mild and selective reduction of activated pyridines with reagents like amine boranes. While the Fowler reduction, using sodium borohydride, is a widely recognized method for creating N-substituted 1,2-dihydropyridines, it can sometimes suffer from a lack of selectivity. nih.gov

A more targeted approach involves the catalytic hydrogenation of a precursor such as 1-(3-hydroxypropyl)pyridinium salt. This method offers a direct route to the saturated piperidine ring, and with careful control of reaction conditions and catalyst selection, it is possible to achieve partial reduction to the desired dihydropyridinone. Iridium-catalyzed hydrogenation of pyridinium salts, for example, has been shown to be a highly efficient method for the synthesis of chiral piperidines, suggesting that modulation of this system could yield the dihydropyridinone. nih.gov The choice of catalyst and reaction conditions is crucial to prevent over-reduction to the corresponding piperidin-2-one.

| Precursor Type | Reduction Method | Key Features |

| N-substituted Pyridinium Salt | Amine Borane Reduction | Mild conditions, high selectivity for 1,2- or 1,4-dihydropyridine (B1200194) products. nih.gov |

| N-substituted Pyridinium Salt | Catalytic Hydrogenation (e.g., Ir-based) | High efficiency, potential for stereoselectivity, requires careful control to avoid over-reduction. nih.gov |

Synthesis of Related Dihydropyridin-2-one Derivatives and Analogs

The synthesis of derivatives and analogs of 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one often requires specialized strategies to control stereochemistry and introduce additional functional groups.

Stereoselective Synthesis of Substituted Dihydropyridin-2-ones

Achieving stereocontrol in the synthesis of substituted dihydropyridin-2-ones is of significant interest for the development of chiral therapeutic agents. One effective strategy involves the diastereoselective addition of nucleophiles to a chiral activated pyridinium salt. For example, the use of an amidine auxiliary can direct the diastereoselective addition of Grignard reagents to the 2-position of a pyridinium salt. The resulting 1,2-dihydropyridine can then be further functionalized and subsequently reduced to the corresponding piperidine with high diastereoselectivity. rsc.org This methodology provides a pathway to enantiomerically enriched 2,6-disubstituted piperidines, and the principles can be adapted for the synthesis of chiral dihydropyridin-2-ones.

Organocatalysis also presents a powerful tool for the enantioselective synthesis of N-substituted 2-pyridones. Chiral squaramide cinchona alkaloids have been used to catalyze the aza-Michael addition of halogenated 2-hydroxypyridines to α,β-unsaturated-1,4-diketones or 1,4-ketoesters, yielding chiral N-substituted 2-pyridones with high enantioselectivity.

Synthesis of 3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one and its Analogs

The introduction of an amino group at the 3-position of the dihydropyridin-2-one ring, as in 3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one, adds another layer of synthetic complexity. While a direct synthesis for this specific compound is not extensively detailed in the literature, its existence is confirmed by its CAS registry number (1247545-67-0). chemsrc.com General strategies for the synthesis of 3-amino-2-pyridones can provide a template for its preparation.

One common approach involves the construction of the pyridone ring from acyclic precursors already containing the nitrogen functionality. For example, the synthesis of 3-amino-2,3-dihydropyrid-4-one analogs has been achieved through a multi-step sequence involving the generation of an α-amino ynone followed by a 6-endo-dig cyclization. nih.gov However, this pathway can be complicated by competing cyclization pathways and side reactions. nih.gov

Another strategy involves the modification of a pre-formed pyridone ring. This could entail the nitration of 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one at the 3-position, followed by reduction of the nitro group to an amine. The synthesis of 1-methyl-3,5-dinitro-2-pyridone from 1-methyl-2-pyridone (B167067) demonstrates the feasibility of nitrating the pyridone ring. nih.gov Subsequent reduction of the nitro group can be achieved using various methods, such as catalytic hydrogenation. For instance, the reduction of a nitro group in the synthesis of substituted pyridin-2(1H)-ones has been effectively carried out using catalytic hydrogenation with Pd(OH)₂/C. nih.gov

| Derivative | Synthetic Approach | Key Intermediates/Steps |

| Chiral N-Substituted 2-Pyridones | Organocatalytic aza-Michael addition | Halogenated 2-hydroxypyridines, α,β-unsaturated ketones/esters, chiral squaramide catalyst. |

| 3-Amino-2-pyridones | Ring construction from acyclic precursors | α-Amino ynone generation, 6-endo-dig cyclization. nih.gov |

| 3-Amino-2-pyridones | Modification of pre-formed pyridone ring | Nitration of the 3-position, followed by reduction of the nitro group (e.g., catalytic hydrogenation). nih.govnih.gov |

Preparation of Precursor Molecules with Dihydropyridin-2-one Substructures

The synthesis of 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one and its analogs relies on the availability of key precursor molecules. The N-alkylation of 2-pyridone (or its tautomer, 2-hydroxypyridine) is a fundamental step in introducing the 3-hydroxypropyl side chain. This reaction is typically carried out by reacting 2-pyridone with a suitable three-carbon electrophile, such as 3-bromo-1-propanol (B121458) or a protected version thereof, in the presence of a base.

Protecting the hydroxyl group of the alkylating agent, for instance as a tetrahydropyranyl (THP) ether, can be advantageous to avoid side reactions. The N-alkylation would then be followed by a deprotection step to reveal the hydroxyl group.

The synthesis of the dihydropyridin-2-one core itself can be approached through various ring-forming strategies. For example, the reaction of 2H-pyran-2-one derivatives with ammonia (B1221849) or primary amines can yield pyridones. chemsrc.com These pyridones can then serve as precursors for N-alkylation and subsequent reduction.

Mechanistic Investigations of Chemical Transformations Involving 1 3 Hydroxypropyl 1,2 Dihydropyridin 2 One

Reaction Mechanisms in the Formation of Dihydropyridin-2-ones

The synthesis of the dihydropyridin-2-one scaffold, a core component of 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one, can be achieved through various synthetic strategies, each proceeding via distinct and intricate reaction mechanisms. These methods often involve the construction of the heterocyclic ring through either the transformation of existing ring systems or the assembly from multiple acyclic components.

Detailed Reaction Pathways for Ring Transformation Processes

The formation of dihydropyridin-2-ones can be accomplished through the strategic rearrangement and modification of other heterocyclic structures. One notable approach involves the ring expansion of monocyclopropanated pyrroles. This method, which can be mediated by Brønsted acids and assisted by microwave irradiation, proceeds through a cyclopropylcarbinyl cation rearrangement as the key step. The selective cleavage of an unactivated endocyclic C-C bond in the cyclopropane (B1198618) ring facilitates the expansion to the six-membered dihydropyridine (B1217469) system.

Another significant pathway is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction. For instance, the reaction of 5-acyl-4-pyrone-2-carboxylates with appropriate amines can lead to the formation of 4-pyridone structures, which are closely related to the dihydropyridin-2-one core. ias.ac.in These transformations often involve the initial nucleophilic attack of the amine, followed by the opening of the pyrone ring and subsequent intramolecular cyclization to yield the desired pyridone derivative.

Mechanisms of Multi-component Reactions Leading to Dihydropyridinone Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical route to dihydropyridinone and related dihydropyrimidinone scaffolds. The Biginelli reaction is a classic example, involving the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) (or a urea derivative). researchgate.net The proposed mechanism for the Biginelli reaction typically begins with the condensation of the aldehyde and urea to form an acyliminium ion intermediate. researchgate.net This is followed by the nucleophilic addition of the β-ketoester enolate to the iminium ion. The final step involves an intramolecular cyclization via condensation of the remaining amino group with the ketone carbonyl, followed by dehydration to afford the dihydropyrimidinone ring. researchgate.net

Variations of the Biginelli-type reaction have been developed to synthesize a diverse range of dihydropyrimidinones. For example, a one-pot, three-component synthesis can be achieved using a mono-substituted urea, an alkylaldehyde, and an arylaldehyde, catalyzed by molecular iodine. A plausible mechanism for this reaction involves the initial condensation of the primary nitrogen of the mono-substituted urea with the aromatic aldehyde to form an imine intermediate. This is followed by condensation with the alkylaldehyde to generate an enamide, which then undergoes an iodine-catalyzed intramolecular cyclization to yield the final dihydropyrimidinone product. wikipedia.orgnih.gov

The Hantzsch dihydropyridine synthesis, another prominent MCR, can also be adapted to produce dihydropyridine derivatives. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). The mechanism is believed to proceed through the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. A subsequent Michael addition followed by intramolecular cyclization and dehydration leads to the dihydropyridine ring.

Intramolecular and Intermolecular Reactions of 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one

The chemical behavior of 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one is dictated by the interplay of its two key structural features: the dihydropyridin-2-one moiety and the hydroxypropyl side chain. These components can undergo a variety of intramolecular and intermolecular transformations.

Reactivity of the Dihydropyridin-2-one Moiety

The dihydropyridin-2-one ring possesses a conjugated system that influences its reactivity. The enone-like character of the ring makes it susceptible to both nucleophilic and electrophilic attack. Nucleophiles can potentially add to the β-carbon of the α,β-unsaturated carbonyl system (a Michael-type addition). The nitrogen atom, being part of an amide-like linkage, is generally less nucleophilic than in a simple amine. However, deprotonation of the N-H group in related unsubstituted dihydropyridinones can generate a more reactive nucleophile.

Electrophilic substitution reactions on the dihydropyridinone ring are also possible, with the position of attack being influenced by the electronic nature of the ring and any existing substituents. The carbonyl group can also undergo typical reactions, such as reduction.

Transformations of the Hydroxypropyl Side Chain

The terminal hydroxyl group of the 3-hydroxypropyl side chain is a primary alcohol and thus can undergo a range of characteristic reactions. These include oxidation to an aldehyde or a carboxylic acid, esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or under acidic conditions.

A significant transformation is the potential for intramolecular cyclization. Under appropriate conditions, the hydroxyl group can act as a nucleophile and attack an electrophilic center within the same molecule. For instance, acid-catalyzed intramolecular cyclization of N-(hydroxyalkyl) amides can lead to the formation of cyclic ethers or lactones, depending on the structure of the starting material. In the case of 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one, intramolecular etherification could potentially lead to a fused oxazine (B8389632) ring system. The mechanism for such a reaction would likely involve protonation of the hydroxyl group to form a good leaving group (water), followed by intramolecular nucleophilic attack by the nitrogen or an oxygen atom of the pyridone ring.

The table below summarizes some potential transformations of the hydroxypropyl side chain:

| Reaction Type | Reagents and Conditions | Potential Product |

| Oxidation | PCC, CH₂Cl₂ | 1-(3-Oxopropyl)-1,2-dihydropyridin-2-one |

| Oxidation | KMnO₄, NaOH, H₂O | 3-(2-Oxo-1,2-dihydropyridin-1-yl)propanoic acid |

| Esterification | Acetic anhydride, pyridine (B92270) | 3-(2-Oxo-1,2-dihydropyridin-1-yl)propyl acetate |

| Etherification | NaH, CH₃I, THF | 1-(3-Methoxypropyl)-1,2-dihydropyridin-2-one |

| Intramolecular Cyclization | Strong acid, heat | Fused oxazine derivative |

Rearrangement and Tautomerization Processes within the Compound's Structure

The 1,2-dihydropyridin-2-one structure can exist in equilibrium with its tautomeric form, 2-hydroxypyridine (B17775). For N-unsubstituted 2-pyridones, the pyridone tautomer is generally favored, especially in polar solvents and in the solid state. wikipedia.org The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and the presence of substituents. In non-polar solvents, the 2-hydroxypyridine tautomer may be more prevalent. wikipedia.org

For N-substituted dihydropyridinones like 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one, the lactam form (the pyridin-2-one structure) is fixed due to the alkyl substituent on the nitrogen atom, preventing the classic lactam-lactim tautomerism involving the N-H proton. However, other forms of tautomerism, such as keto-enol tautomerism involving the ring methylene (B1212753) groups, could potentially occur under specific conditions, although the pyridone form is overwhelmingly stable.

Catalytic and Non-Catalytic Reaction Systems for Dihydropyridinone Chemistry

The chemical transformations of dihydropyridinones, including 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one, can be facilitated through a variety of catalytic and non-catalytic reaction systems. While specific mechanistic studies on 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one are not extensively documented in publicly available literature, the reactivity of the dihydropyridinone core can be understood through research on analogous structures. These investigations reveal a rich landscape of chemical behavior influenced by the choice of catalysts, reagents, and reaction conditions. The presence of the N-(3-hydroxypropyl) substituent introduces a functional group that can potentially influence the reaction pathways, either through intramolecular interactions or by coordinating with catalytic species.

Catalytic Systems

A diverse array of catalysts has been employed to promote reactions involving the dihydropyridinone scaffold. These catalysts enhance reaction rates and can control selectivity, leading to the efficient synthesis of complex molecules.

Lewis Acid Catalysis: Lewis acids such as zinc bromide (ZnBr₂), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃) have been utilized in the synthesis of 3,4-dihydropyridin-2-ones. nih.govresearchgate.net These catalysts can activate reactants, for instance, by coordinating to carbonyl groups, thereby facilitating key bond-forming steps. For a compound like 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one, the hydroxyl group on the N-substituent could potentially interact with the Lewis acid catalyst, which might influence the catalyst's activity and the stereochemical outcome of the reaction.

Phase Transfer Catalysis (PTC): Phase transfer catalysis has proven to be an effective method for the synthesis of 3,4-dihydropyridin-2-ones under mild, solid-liquid conditions. mdpi.comresearchgate.net Catalysts such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Bu₄N⁺HSO₄⁻) in the presence of a solid base like potassium hydroxide (B78521) (KOH) can facilitate reactions between reactants that are in different phases. mdpi.com This methodology offers a greener and more scalable approach for the construction of the dihydropyridinone ring. mdpi.comresearchgate.net

Organocatalysis: Non-metal, small organic molecules can also catalyze reactions involving dihydropyridinones. For example, isothiourea catalysts have been used in the enantioselective synthesis of 1,4-dihydropyridines through the addition of C(1)-ammonium enolates to pyridinium (B92312) salts. nih.govrsc.org While this example pertains to dihydropyridines, similar principles of organocatalysis could be applied to transformations of dihydropyridinones.

Nanoparticle Catalysis: Zinc oxide (ZnO) nanoparticles have been reported as efficient catalysts in one-pot multicomponent reactions for the synthesis of highly functionalized dihydropyridine derivatives, which can be rearranged to form 2-pyridone nuclei. nih.gov

The following table summarizes various catalytic systems used in the chemistry of dihydropyridinones.

| Catalyst Type | Example Catalyst(s) | Reaction Type | Reference(s) |

| Lewis Acid | ZnBr₂, FeCl₃, AlCl₃ | Synthesis of 3,4-dihydropyridin-2-ones | nih.govresearchgate.net |

| Phase Transfer | Bu₄N⁺HSO₄⁻ / KOH | Synthesis of 3,4-dihydropyridin-2-ones | mdpi.comresearchgate.net |

| Organocatalyst | Isothiourea | Enantioselective synthesis of 1,4-dihydropyridines | nih.govrsc.org |

| Nanoparticle | ZnO | Synthesis of highly functionalized dihydropyridines | nih.gov |

Non-Catalytic Reaction Systems

Transformations involving dihydropyridinones can also proceed efficiently without the aid of a catalyst, often driven by the inherent reactivity of the substrates under specific reaction conditions. These reactions are typically promoted by reagents or reaction conditions such as heat.

Domino Reactions: The synthesis of dihydropyridinones can be achieved through domino reactions, where a sequence of reactions occurs in a single pot without the isolation of intermediates. For instance, the reaction of enaminones with acryloyl chloride in the presence of aluminum trichloride (B1173362) can proceed through a domino amidation and intramolecular Michael addition to yield 3,4-dihydropyridinones. mdpi.com

Multicomponent Reactions (MCRs): Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are a powerful tool for the synthesis of dihydropyridinones. nih.gov A common example is the reaction of an aromatic aldehyde, a β-keto-ester, and Meldrum's acid in the presence of ammonium acetate. nih.gov

Ring-Opening Transformations: Polycyclic pyridones can be constructed via the ring-opening of more complex heterocyclic systems. For example, 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govnih.govoxazine-1,8-diones can undergo ring-opening transformations promoted by ammonium acetate or acetic acid to form polycyclic pyridones. nih.gov

The table below outlines examples of non-catalytic reaction systems relevant to dihydropyridinone chemistry.

| Reaction System | Promoting Reagent(s)/Conditions | Description | Reference(s) |

| Domino Reaction | AlCl₃ | Domino amidation and intramolecular Michael addition of enaminones and acryloyl chloride. | mdpi.com |

| Multicomponent Reaction | Ammonium Acetate | Reaction of an aromatic aldehyde, a β-keto-ester, and Meldrum's acid. | nih.gov |

| Ring-Opening Transformation | Ammonium Acetate or Acetic Acid | Ring-opening of dihydropyrido[2,1-c] nih.govnih.govoxazine-1,8-diones to form polycyclic pyridones. | nih.gov |

The N-(3-hydroxypropyl) group in 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one could potentially participate in these non-catalytic reactions. For example, the hydroxyl group could act as an internal nucleophile or engage in hydrogen bonding, thereby influencing the reaction's regioselectivity or stereoselectivity. Further empirical studies are necessary to fully elucidate the mechanistic details of such transformations for this specific compound.

Advanced Spectroscopic and Structural Elucidation of 1 3 Hydroxypropyl 1,2 Dihydropyridin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one, offering insights into the chemical environment of each proton and carbon atom.

While specific experimental data for 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one is not extensively reported in publicly available literature, the expected proton (¹H) and carbon (¹³C) NMR chemical shifts can be predicted based on the analysis of its constituent functional groups: the 1,2-dihydropyridin-2-one ring and the 3-hydroxypropyl side chain.

The ¹H NMR spectrum would feature distinct signals for the protons on the pyridinone ring and the propyl side chain. The olefinic protons of the pyridinone ring are expected to appear in the downfield region, typically between 6.0 and 7.5 ppm, due to the deshielding effect of the conjugated system. The protons on the propyl chain would resonate at higher fields. The methylene (B1212753) group adjacent to the nitrogen atom (N-CH₂) would likely appear around 3.8-4.2 ppm, while the methylene group next to the hydroxyl group (CH₂-OH) would be expected in the range of 3.5-3.8 ppm. The central methylene group of the propyl chain would resonate at a more upfield position, approximately 1.8-2.2 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the pyridinone ring would be the most downfield signal, anticipated in the region of 160-165 ppm. The olefinic carbons of the ring would produce signals between 100 and 140 ppm. For the propyl side chain, the carbon attached to the nitrogen (N-CH₂) would be expected around 50-55 ppm, the carbon bearing the hydroxyl group (CH₂-OH) would appear near 60-65 ppm, and the central methylene carbon would be found in the more upfield region of 30-35 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 160-165 |

| Olefinic CH | 6.0-7.5 | 100-140 |

| N-CH₂ | 3.8-4.2 | 50-55 |

| -CH₂- | 1.8-2.2 | 30-35 |

| CH₂-OH | 3.5-3.8 | 60-65 |

| -OH | Variable (broad) | - |

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR experiments are essential. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would provide a complete picture of the molecular structure.

A COSY spectrum would reveal the coupling between adjacent protons, confirming the sequence of the methylene groups in the propyl chain (-CH₂-CH₂-CH₂-). HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals of the propyl chain. The HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the attachment of the propyl chain to the nitrogen atom of the pyridinone ring through the correlation between the N-CH₂ protons and the carbons of the ring.

The 3-hydroxypropyl side chain of 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one is flexible, and its rotation around the C-C and C-N single bonds can lead to different conformational isomers. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could provide information about the energy barriers between these conformers. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of the line shapes at different temperatures would allow for the calculation of the activation energy for the conformational exchange.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

The IR and Raman spectra of 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most prominent band in the IR spectrum would be the C=O stretching vibration of the pyridinone ring, expected to appear in the region of 1650-1690 cm⁻¹. The C=C stretching vibrations of the ring would likely be observed around 1550-1600 cm⁻¹. The C-H stretching vibrations of the olefinic and aliphatic protons would appear above and below 3000 cm⁻¹, respectively.

The presence of the hydroxyl group would be clearly indicated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ in the IR spectrum. The C-O stretching vibration of the primary alcohol would be expected in the 1000-1100 cm⁻¹ region. Bending vibrations for the CH₂ groups would be found around 1450 cm⁻¹.

Table 2: Expected Vibrational Frequencies for 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Olefinic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Amide) | Stretching | 1650-1690 |

| C=C (Ring) | Stretching | 1550-1600 |

| C-O (Alcohol) | Stretching | 1000-1100 |

The hydroxyl group of the 3-hydroxypropyl side chain allows for the formation of intermolecular hydrogen bonds. In the solid state or in concentrated solutions, these hydrogen bonds can lead to the formation of dimers or larger aggregates. The presence of hydrogen bonding has a significant effect on the O-H stretching frequency in the IR spectrum. A broad and shifted O-H band to lower wavenumbers (e.g., 3200-3400 cm⁻¹) is a strong indication of hydrogen bonding. The strength of the hydrogen bond can be correlated with the extent of this shift. Temperature-dependent IR studies could also be employed to study the hydrogen bonding network, as increasing the temperature would be expected to disrupt these interactions, leading to a sharpening and shifting of the O-H band to higher frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the elemental composition and elucidating the structure of molecules.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the precise elemental composition of a molecule. nih.gov By comparing the experimentally measured monoisotopic mass with the theoretical mass calculated from the molecular formula, the elemental makeup can be confirmed with a high degree of confidence, typically within a few parts per million (ppm).

For 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one, with a molecular formula of C₈H₁₁NO₂, the theoretical monoisotopic mass is 153.07898 Da. HRMS analysis would be expected to yield a measured mass that corresponds closely to this value. The technique is also used to identify various adducts of the molecule, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, which are commonly formed during the ionization process. nih.gov The high mass accuracy of HRMS allows for the unambiguous assignment of elemental formulas to these ions. nih.gov

Table 1: Theoretical Mass Data for 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one Adducts

| Adduct Formula | Type | Theoretical m/z |

|---|---|---|

| [C₈H₁₁NO₂ + H]⁺ | [M+H]⁺ | 154.08626 |

| [C₈H₁₁NO₂ + Na]⁺ | [M+Na]⁺ | 176.06820 |

| [C₈H₁₁NO₂ + K]⁺ | [M+K]⁺ | 192.04214 |

| [C₈H₁₁NO₂ + NH₄]⁺ | [M+NH₄]⁺ | 171.11280 |

This interactive table provides the theoretical mass-to-charge ratios (m/z) for common adducts of the target compound, which are used for its identification in HRMS analysis.

Fragmentation Pathways and Structural Information from Tandem MS

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern provides valuable information about the molecule's structure. nationalmaglab.org While specific experimental data for 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one is not detailed in the literature, plausible fragmentation pathways can be proposed based on the known behavior of similar heterocyclic compounds. nih.govbohrium.com

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺, m/z 154.086) would likely undergo fragmentation centered around the hydroxypropyl side chain and the pyridinone ring. Key anticipated fragmentation pathways include:

Loss of Water: A common fragmentation for molecules with a hydroxyl group is the neutral loss of water (H₂O, 18.01 Da), which would result in a fragment ion at m/z 136.076.

Side-Chain Cleavage: Cleavage of the bond between the nitrogen and the propyl chain could lead to the formation of a pyridinone fragment.

Ring Fragmentation: The pyridinone ring itself could undergo cleavage, yielding characteristic fragment ions that help to confirm the core structure.

The precise masses of these fragment ions, as determined by HRMS, can be used to deduce their elemental compositions, further supporting the proposed fragmentation mechanisms. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal Structure and Molecular Conformation

Although the specific crystal structure of 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one has not been reported, analysis of closely related pyridinone structures provides significant insight. For example, the crystal structure of 6-hydroxy-1,2-dihydropyridin-2-one reveals key features of the pyridinone ring system. nih.gov For the title compound, X-ray diffraction would determine the conformation of the 3-hydroxypropyl side chain relative to the pyridinone ring. researchgate.net This includes the torsion angles that define the chain's orientation, which can be influenced by steric and electronic factors as well as crystal packing forces. The pyridinone ring itself is expected to be nearly planar. iucr.org

Table 2: Representative Crystallographic Parameters for a Pyridinone Analog

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.669(1) |

| b (Å) | 11.544(1) |

| c (Å) | 14.045(2) |

This interactive table presents typical crystallographic data for a related pyridinone compound, illustrating the type of information obtained from X-ray diffraction analysis. researchgate.net

Analysis of Intermolecular Interactions in the Solid State

The solid-state structure of a molecule is governed by a network of intermolecular interactions. mdpi.com For 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one, the presence of a hydroxyl group (a hydrogen bond donor and acceptor) and a carbonyl group (a hydrogen bond acceptor) suggests that hydrogen bonding will be a dominant force in its crystal lattice. nih.gov

It is anticipated that strong O-H···O hydrogen bonds would form, likely between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. iucr.org Additionally, weaker C-H···O interactions and potential π-π stacking interactions between the pyridinone rings could further stabilize the crystal packing. nih.govresearchgate.netresearchgate.net Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify these diverse intermolecular contacts, providing a detailed picture of the crystal's supramolecular architecture. nih.govresearchgate.net

Polymorphism and Crystallization Behavior Studies

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. rsc.org Different polymorphs of a compound can exhibit distinct physicochemical properties. The potential for conformational flexibility in the hydroxypropyl side chain and the capacity to form various hydrogen-bonding motifs make 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one a candidate for exhibiting polymorphism.

The crystallization behavior of the compound would be highly dependent on experimental conditions such as the choice of solvent, the rate of cooling or evaporation, and the presence of any impurities. nih.gov These factors can influence nucleation and crystal growth, potentially leading to the formation of different polymorphs or solvates. acs.org Studies to control and selectively produce a desired polymorphic form are critical in materials science and pharmaceutical development.

Theoretical and Computational Chemistry Studies of 1 3 Hydroxypropyl 1,2 Dihydropyridin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, offering insights into the electronic behavior and energy of molecules. For 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one, these methods can reveal a wealth of information about its fundamental properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying organic molecules. inpressco.comscirp.org A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), to solve the approximate Schrödinger equation for the molecule.

An initial DFT calculation would perform a full geometry optimization of 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one. This process determines the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's most stable form in the gas phase.

Beyond geometry, DFT calculations illuminate the molecule's electronic structure. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.

Hypothetical DFT-Calculated Geometrical Parameters This table presents plausible, yet illustrative, data for the optimized geometry of 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one, as would be obtained from a DFT B3LYP/6-31G(d,p) calculation.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Lengths (Å) | ||

| C=O | 1.23 | |

| N1-C2 | 1.40 | |

| N1-C6 | 1.38 | |

| C4-C5 | 1.35 | |

| N1-C(propyl) | 1.47 | |

| O-H(propyl) | 0.97 | |

| **Bond Angles (°) ** | ||

| C6-N1-C2 | 121.5 | |

| N1-C2=O | 118.0 | |

| C3-C4-C5 | 120.5 | |

| Dihedral Angles (°) | ||

| C6-N1-C(propyl)-C(propyl) | 85.0 | |

| C(propyl)-C(propyl)-C(propyl)-O | 65.0 |

Once the molecular geometry is optimized, the same level of theory can be used to predict various spectroscopic parameters, which are invaluable for experimental characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. mdpi.comnih.gov By comparing the calculated shifts to experimental data, one can confirm the molecular structure with high confidence. conicet.gov.arresearchgate.net

IR Spectroscopy: Theoretical vibrational analysis calculates the frequencies and intensities of molecular vibrations. These correspond to the absorption bands seen in an infrared (IR) spectrum. Each calculated frequency can be animated to visualize the corresponding atomic motion (e.g., C=O stretch, O-H stretch, C-N bend), allowing for unambiguous assignment of the experimental spectrum. Calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and other systematic errors. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. nih.govfaccts.de These calculations predict the wavelength of maximum absorption (λmax) in a UV-Vis spectrum, which corresponds to electronic transitions, most commonly from the HOMO to the LUMO. researchgate.netmdpi.comyoutube.com

Hypothetical Calculated vs. Experimental Spectroscopic Data This table illustrates the kind of data generated from spectroscopic calculations and its comparison with experimental values.

| Parameter | Atom/Group | Hypothetical Calculated Value | Hypothetical Experimental Value |

| ¹³C NMR (δ, ppm) | C=O | 165.2 | 164.5 |

| C4 | 140.8 | 139.9 | |

| C(propyl)-OH | 60.1 | 59.7 | |

| ¹H NMR (δ, ppm) | H-C4 | 7.35 | 7.30 |

| H-O(propyl) | 4.50 | 4.45 | |

| IR Frequency (cm⁻¹) | O-H stretch | 3450 | 3420 |

| C=O stretch | 1685 | 1670 | |

| UV-Vis (λmax, nm) | π → π* | 298 | 300 |

Conformational Analysis and Energy Landscapes

The flexible three-carbon chain attached to the nitrogen atom introduces several rotatable bonds, resulting in a complex potential energy surface with multiple possible conformers. nih.govnih.gov Computational chemists can explore this energy landscape by performing a systematic conformational search. This involves rotating the key dihedral angles of the side chain in increments and calculating the energy at each step. chemistrysteps.comlibretexts.org The resulting low-energy structures, or conformational isomers, represent the most stable shapes of the molecule. The relative abundance of each conformer at a given temperature can be estimated from their calculated Gibbs free energies. For 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one, a key finding would be to determine whether the molecule prefers an extended, linear conformation or a folded one.

A significant feature of 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one is the potential for the terminal hydroxyl group (-OH) to form an intramolecular hydrogen bond (IMHB) with the carbonyl oxygen (C=O) of the pyridinone ring. mdpi.comnih.gov Such an interaction would stabilize a folded conformation, creating a seven-membered ring system.

The existence and strength of this IMHB can be rigorously investigated using several computational techniques:

Geometric Analysis: A short distance between the hydroxyl proton and the carbonyl oxygen (typically < 2.5 Å) and an O-H···O angle approaching linearity (~180°) in the optimized structure are strong indicators of an IMHB. researchgate.net

Vibrational Frequency Analysis: The formation of a hydrogen bond weakens the O-H covalent bond, resulting in a noticeable red shift (a decrease in frequency) of the O-H stretching vibration in the calculated IR spectrum. scirp.orgresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This sophisticated analysis examines the topology of the electron density. acs.orgresearchgate.net The presence of a bond critical point (BCP) between the hydrogen and acceptor oxygen confirms the interaction. chemrxiv.org The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to quantify the bond's strength and nature (electrostatic vs. covalent character). rsc.orgresearchgate.net The energy of the IMHB can be estimated from these topological parameters.

Illustrative QTAIM Parameters for a Hypothetical O-H···O=C Hydrogen Bond This table shows typical parameters from a QTAIM analysis used to characterize an intramolecular hydrogen bond.

| QTAIM Parameter | Description | Hypothetical Value (atomic units) | Interpretation |

| d(H···O) | Hydrogen bond length (Å) | 2.15 | Indicates a moderate H-bond |

| ρ(BCP) | Electron density at the Bond Critical Point | 0.015 | Confirms interaction; value suggests moderate strength |

| ∇²ρ(BCP) | Laplacian of electron density at BCP | +0.045 | Positive value indicates a closed-shell interaction (typical for H-bonds) |

| E_HB | Estimated Hydrogen Bond Energy (kcal/mol) | -4.5 | Quantifies the stabilization energy from the IMHB |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can also be used to model the mechanisms of chemical reactions. For 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one, a relevant study could be the modeling of its synthesis, for instance, via the N-alkylation of 2-pyridone with an appropriate 3-carbon electrophile. researchgate.netnih.govorganic-chemistry.orgresearchgate.netdntb.gov.ua

This type of study involves mapping the potential energy surface along a proposed reaction coordinate. The key objectives are to locate the transition state (TS)—the highest energy point along the lowest energy path from reactants to products—and calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur.

The transition state is characterized as a first-order saddle point on the energy landscape, which is confirmed computationally by a frequency calculation that yields exactly one imaginary frequency. This imaginary frequency corresponds to the atomic motion along the reaction coordinate, effectively the vibration that breaks and forms bonds during the reaction. By calculating the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed, providing fundamental insights into its kinetics and thermodynamics.

Elucidation of Reaction Mechanisms via Computational Simulations

As of the latest available data, specific computational studies elucidating the reaction mechanisms of 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one are not extensively documented in publicly accessible scientific literature. Theoretical investigations into the reaction pathways of this particular molecule, such as its involvement in cycloadditions, electrophilic or nucleophilic substitutions, or pericyclic reactions, have not been the primary focus of published research.

Generally, computational simulations, particularly those employing Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions. These methods allow for the identification of transition states, intermediates, and the calculation of activation energies, thereby providing a detailed, step-by-step understanding of reaction mechanisms. For analogous 1,2-dihydropyridine systems, computational studies have been instrumental in explaining stereospecific outcomes in reactions like Diels-Alder cycloadditions and have helped to delineate concerted versus stepwise pathways. However, the influence of the 1-(3-hydroxypropyl) substituent on the electronic structure and, consequently, the reaction mechanisms of the 1,2-dihydropyridin-2-one core has not been specifically modeled or reported.

Prediction of Reactivity and Selectivity in Organic Transformations

Further theoretical research is required to build computational models that can accurately describe the chemical behavior of 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one and provide reliable predictions of its reaction mechanisms, reactivity, and selectivity in various organic transformations.

Coordination Chemistry and Supramolecular Interactions of 1 3 Hydroxypropyl 1,2 Dihydropyridin 2 One

Ligand Properties of the Dihydropyridin-2-one Moiety

The 1,2-dihydropyridin-2-one (or 2-pyridone) ring is the central functional moiety of the molecule and is known for its versatile coordination behavior. It exists in tautomeric equilibrium with its enol form, 2-hydroxypyridine (B17775). wikipedia.orgrsc.org This tautomerism is crucial as it presents different potential donor atoms for metal coordination.

In its dominant pyridone (lactam) form, the moiety can act as a monodentate ligand through the exocyclic carbonyl oxygen atom. However, it more commonly functions as a bidentate ligand, coordinating to a metal center through both the carbonyl oxygen and the deprotonated ring nitrogen, forming a stable chelate ring. This bidentate O,N-coordination is a well-documented feature of hydroxypyridinone-type ligands in forming stable complexes with a variety of metal ions.

Role of the Hydroxylpropyl Group in Metal Coordination

The N-substituted 3-hydroxypropyl group introduces significant functionality. The terminal hydroxyl (-OH) group provides an additional potential donor site—the hydroxyl oxygen. This allows the entire molecule to potentially act as a tridentate O,N,O-donor ligand.

The flexible three-carbon chain offers several advantages:

Chelation: The chain is sufficiently long to allow the terminal hydroxyl group to coordinate to the same metal center as the pyridinone ring, forming five- or six-membered chelate rings, which are thermodynamically stable.

Versatility: The flexibility of the propyl chain can accommodate the geometric preferences of different metal ions, allowing for the formation of various coordination geometries, such as octahedral or square planar.

Bridging: In polynuclear complexes, the hydroxylpropyl group could act as a bridge, with the hydroxyl oxygen coordinating to a second metal center, leading to the formation of coordination polymers or discrete multinuclear structures.

Formation and Characterization of Metal Complexes

Given its potential as a bidentate or tridentate chelator, 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one is expected to form stable complexes with a range of metal ions, particularly transition metals. wikipedia.orgwikipedia.org The stoichiometry of these complexes would depend on the coordination mode of the ligand and the coordination number of the metal ion. For instance, as a tridentate ligand with a metal favoring a six-coordinate octahedral geometry, it would likely form a 2:1 ligand-to-metal complex, [M(L)₂].

The formation of such complexes can be monitored and characterized by several spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Coordination to a metal ion would cause a noticeable shift in the vibrational frequencies of the C=O and O-H bonds. The C=O stretching frequency would typically decrease upon coordination, while the O-H band would shift or broaden, indicating the involvement of these groups in complexation.

UV-Visible Spectroscopy: The electronic transitions within the pyridinone ring would be affected by metal coordination, leading to shifts in the absorption bands (e.g., π-π* and n-π* transitions).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons and carbons near the coordinating atoms (ring, propyl chain, and hydroxyl group) would provide direct evidence of complex formation in solution.

Interactive Table: Expected Spectroscopic Shifts Upon Metal Coordination

Non-covalent Interactions and Self-Assembly Phenomena

Beyond metal coordination, the structure of 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one is well-suited for participating in a variety of non-covalent interactions that drive self-assembly and determine crystal packing.

The molecule possesses both a hydrogen bond donor (the terminal hydroxyl group) and multiple hydrogen bond acceptors (the carbonyl oxygen, the hydroxyl oxygen, and potentially the ring nitrogen). nih.gov This functionality allows for the formation of robust and diverse hydrogen-bonding networks. nih.govrsc.org

In the solid state, these interactions can lead to the formation of supramolecular synthons. researchgate.net For example, intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of another could form chains or tapes. The classic 2-pyridone dimer, linked by a pair of N-H···O hydrogen bonds, is a well-known motif, though in this N-substituted case, analogous O-H···O interactions would be more likely to dominate intermolecular assembly. nih.gov In solution, these groups can form hydrogen bonds with polar solvents, influencing the compound's solubility and aggregation behavior. wikipedia.org

Interactive Table: Potential Hydrogen Bond Donors and Acceptors

The dihydropyridin-2-one ring is a π-system, making it capable of participating in π-π stacking interactions. libretexts.orgmdpi.com These interactions, where the planes of the aromatic rings stack parallel to one another, are a significant force in the crystal packing of many aromatic compounds. researchgate.netresearchgate.net The stacking can occur in various geometries, such as face-to-face or offset/displaced, with typical centroid-to-centroid distances in the range of 3.3–3.8 Å. researchgate.net

The flexible propyl chain can influence the ability of the rings to adopt an optimal orientation for π-stacking. rsc.org In some crystal structures, the interplay between strong hydrogen bonding and weaker π-stacking dictates the final three-dimensional architecture. nih.govresearchgate.net

Applications in Supramolecular Chemistry and Materials Science

While specific applications for 1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one have not been reported, its molecular features suggest potential in several non-therapeutic areas of materials science and supramolecular chemistry.

The ability to act as a multidentate ligand and participate in directional non-covalent interactions makes it a promising building block (a "tecton") for crystal engineering. By combining it with suitable metal ions or other organic molecules, it could be used to construct:

Coordination Polymers: The bridging potential of the hydroxypropyl group could lead to the formation of 1D, 2D, or 3D coordination networks with potentially interesting magnetic, porous, or optical properties.

Supramolecular Assemblies: The defined hydrogen bonding and π-stacking capabilities could be exploited to create predictable, self-assembled structures like rosettes, tapes, or layered materials. rsc.org

Host-Guest Systems: Larger assemblies derived from this molecule might feature cavities capable of encapsulating smaller guest molecules, with potential applications in separation or sensing.

Further research into the synthesis and characterization of metal complexes and crystalline forms of this compound is necessary to explore and realize these potential applications.

Advanced Analytical Methodologies for the Study of 1 3 Hydroxypropyl 1,2 Dihydropyridin 2 One

Chromatographic Separations (e.g., HPLC, GC) for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for assessing the purity and performing quantitative analysis of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one from potential impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a commonly employed method for the analysis of polar organic compounds like pyridinone derivatives. A typical HPLC method for 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating compounds with a wider range of polarities. Detection is commonly achieved using a UV detector set at a wavelength where the pyridinone chromophore exhibits strong absorbance, typically in the range of 220-320 nm.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard of 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one and plotting the peak area against concentration. The concentration of the compound in an unknown sample can then be determined by interpolating its peak area on this curve. The method's performance is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.

Gas Chromatography (GC):

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. For a compound like 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one, derivatization might be necessary to increase its volatility and thermal stability, for instance, by silylating the hydroxyl group. The choice of the GC column is critical, with polar columns being potentially more effective in separating polar analytes. A flame ionization detector (FID) is a common choice for quantitative analysis due to its high sensitivity and wide linear range. Temperature programming, where the column temperature is gradually increased, is employed to ensure the efficient elution of compounds with different boiling points. Purity is assessed by the presence of a single major peak, with the area percentage of this peak representing the purity of the sample.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the identification of unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. After separation on the GC column, the eluted compounds are ionized, typically by electron impact (EI), which causes fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" that can be used to identify the compound by comparing it to a spectral library. For 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one, characteristic fragments would likely arise from the cleavage of the hydroxypropyl side chain and fragmentation of the pyridinone ring. This technique is particularly useful for identifying volatile and semi-volatile impurities in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. The eluent from the HPLC column is introduced into the mass spectrometer, where ionization occurs using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods typically result in the formation of a protonated molecule [M+H]+ or other adducts, providing molecular weight information. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragment ions (generated through tandem mass spectrometry or MS/MS), the structure of unknown impurities can be elucidated.

Table 2: Predicted LC-MS Collision Cross Section (CCS) Data for 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 154.08626 | 129.4 |

| [M+Na]+ | 176.06820 | 138.0 |

| [M-H]- | 152.07170 | 130.6 |

| [M+NH4]+ | 171. |

Potential Non Medical Applications and Research Avenues

Role as Synthetic Intermediates in Organic Synthesis

There is no available scientific literature detailing the use of 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one as a synthetic intermediate in organic synthesis.

Use in Catalyst Design or Support Materials

No published research could be found that describes the application of 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one in catalyst design or as a support material.

Contribution to Fundamental Understanding of Heterocyclic Chemistry

There is no documented research on 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one that contributes to the fundamental understanding of heterocyclic chemistry.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Discoveries

The 2-pyridone motif is recognized as a "privileged structure" in drug discovery, capable of serving as both a hydrogen bond donor and acceptor, which facilitates its interaction with a wide range of biological targets. nih.govrsc.org Academic research has established that this scaffold is a cornerstone in the development of pharmaceuticals with a broad spectrum of activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov

Key contributions in the field include:

Drug Development: The 2-pyridone core is present in numerous FDA-approved drugs, validating its importance. Examples include kinase inhibitors like Palbociclib and Ripretinib, demonstrating the scaffold's utility in oncology. rsc.org

Bioisosterism: Its ability to act as a bioisostere for amides, phenols, and other aromatic systems allows for the optimization of drug-like properties such as solubility, metabolic stability, and lipophilicity. rsc.org

Synthetic Versatility: A vast body of research has been dedicated to the synthesis of 2-pyridone derivatives, establishing them as versatile building blocks for more complex heterocyclic systems and natural product synthesis. researchgate.net

These foundational discoveries for the 2-pyridone class provide a strong rationale for investigating specific derivatives like 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one for novel biological activities and applications.

Unexplored Synthetic Routes and Mechanistic Questions

The synthesis of N-substituted 2-pyridones presents a persistent challenge concerning the selective N- versus O-functionalization of the parent 2-hydroxypyridine (B17775) tautomer. researchgate.net While standard alkylation methods exist, future research could focus on more advanced and efficient strategies for synthesizing 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one and its analogs.

Unexplored avenues include:

Catalytic Methods: The use of modern catalytic systems, such as gold-catalyzed intermolecular hydroamination, has been shown to be effective for the N-alkylation of other 2-pyridones and could offer a highly selective route to the target compound. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs provide a powerful tool for rapidly generating molecular complexity from simple starting materials. rsc.org Designing a one-pot MCR to construct the N-hydroxypropylated pyridone core could significantly improve synthetic efficiency.

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, potentially improving yield and selectivity while minimizing side products, an approach that remains largely unexplored for this specific substitution pattern.

Mechanistically, a deeper investigation into the factors governing N- versus O-alkylation with 3-halo-1-propanol under various conditions (e.g., different bases, solvents, and phase-transfer catalysts) could lead to more predictable and optimized synthetic protocols.

Directions for Advanced Structural and Spectroscopic Probes

The structural characterization of 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one is foundational to understanding its properties. While standard techniques like NMR and IR spectroscopy are routine, advanced methods could provide deeper insights. nih.gov The presence of a hydroxyl group and the amide-like pyridone ring suggests a propensity for forming intricate hydrogen-bonding networks.

Future research directions could involve:

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive proof of its solid-state conformation and detailed information about intermolecular interactions, such as hydrogen bonding and π-stacking.

Hirshfeld Surface Analysis: This technique, applied to the crystal structure data, can quantitatively map and visualize intermolecular contacts, offering a detailed picture of the forces governing its crystal packing. nih.gov

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry could be used to determine the molecule's collision cross-section (CCS) in the gas phase, providing information about its three-dimensional shape.

| Property | Predicted Value | Technique |

| Molecular Formula | C₈H₁₁NO₂ | - |

| Monoisotopic Mass | 153.07898 Da | Mass Spectrometry |

| Predicted CCS ([M+H]⁺) | 129.4 Ų | Ion Mobility-MS |

| Predicted CCS ([M+Na]⁺) | 138.0 Ų | Ion Mobility-MS |

| Predicted XlogP | 0.1 | Computational |

| Data sourced from PubChem and represents predicted values that await experimental verification. uni.lu |

Opportunities in Computational Chemistry and Materials Design

Computational chemistry offers a powerful, non-empirical approach to predict the properties and reactivity of 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one. researchgate.net The broader class of 2-pyridone derivatives has been extensively studied using computational methods to guide drug discovery and understand electronic structure. nih.govaip.orgmdpi.com

Specific opportunities include:

DFT Calculations: Density Functional Theory can be used to calculate the molecule's geometric and electronic structure, vibrational frequencies, and reaction energetics, offering insight into its stability and reactivity. nih.govmdpi.com

Molecular Docking and Dynamics: In silico screening of 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one against various protein targets (e.g., kinases, viral proteases) could identify potential biological activities, guiding future experimental work. researchgate.netnih.gov

Materials Design: The molecule's functional groups (hydroxyl and pyridone) make it a candidate for incorporation into polymers or coordination complexes. Computational modeling could predict the properties of such materials, for example, by calculating binding energies with metal ions or modeling the bulk properties of polymers containing this moiety.

| Computational Method | Application for 2-Pyridone Scaffolds | Potential Insight for Target Compound |

| DFT | Structure-property relationships, reaction mechanisms. nih.govrsc.org | Electronic properties, spectroscopic predictions, reactivity. |

| Molecular Docking | Identifying binding modes to biological targets (e.g., COVID-19 protease). researchgate.netnih.gov | Prediction of potential therapeutic targets. |

| Molecular Dynamics | Simulating protein-ligand stability over time. nih.gov | Assessing the stability of predicted protein-ligand complexes. |

Emerging Roles in New Areas of Chemical Research

Beyond established roles in medicinal chemistry, the 2-pyridone scaffold is finding applications in new and diverse areas of research. The unique combination of a polar, heterocyclic core and a reactive hydroxyl side chain in 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one opens up several intriguing possibilities.

Potential emerging roles include:

Ligand Design for Catalysis: 2-Pyridone structures have been identified as suitable ligands for transition metal catalysis. mdpi.com The hydroxyl group could serve as an additional coordination site or be further functionalized to create novel bidentate or tridentate ligands for asymmetric catalysis.

Organic Electronic Materials: Due to their aromatic and polarizable nature, pyridone derivatives are being explored for applications in organic electronic devices. mdpi.com The hydroxypropyl chain could be used to tune solubility or as an anchor point for surface functionalization on semiconductors.

Functional Monomers: The molecule could serve as a functional monomer in polymerization reactions. The hydroxyl group allows for esterification or etherification to incorporate the pyridone unit into polyesters, polyethers, or polyurethanes, creating materials with tailored properties for applications such as drug delivery or specialty coatings.

Q & A

Basic: What are the recommended synthetic routes for 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves lactam cyclization of a hydroxypropyl-substituted precursor or alkylation of a preformed dihydropyridinone core. For example:

- Cyclocondensation : Reacting γ-keto amides with hydroxylamine under acidic conditions can form the dihydropyridinone ring.

- Suzuki-Miyaura Coupling : Boronic ester intermediates (e.g., tetramethyl-dioxaborolan derivatives, as in ) enable selective functionalization of the ring.

Optimization : Use Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF), temperature (80–120°C), and catalysts (Pd(PPh₃)₄ for coupling). Monitor yields via HPLC and adjust stoichiometry of the hydroxypropyl precursor .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., hydroxypropyl substitution pattern). 2D experiments (COSY, HSQC) resolve stereochemical ambiguities.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₁₁NO₂, MW 153.18) and detects impurities.

- FT-IR : Identifies lactam C=O stretching (~1680 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹).

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally related dihydropyridinones in and .

Advanced: How can computational methods predict reactivity and stability of derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-deficient C-5 position may favor electrophilic substitution.

- Molecular Dynamics (MD) : Simulate solvation effects on stability (e.g., polar solvents stabilize the lactam ring).

- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the hydroxypropyl chain) with degradation rates. Validate with accelerated stability studies (40°C/75% RH) .

Advanced: What strategies enable site-selective functionalization of the dihydropyridinone ring?

Methodological Answer:

- Protecting Groups : Temporarily block the hydroxyl group (e.g., silylation with TBSCl) to direct alkylation or amination to the C-3/C-5 positions.

- Cross-Coupling : Use palladium catalysts (e.g., Pd(OAc)₂) for Suzuki or Buchwald-Hartwig reactions, as seen in for boronic ester derivatives.

- Photoredox Catalysis : Achieve C–H functionalization under mild conditions (e.g., Ir(ppy)₃ catalyst, blue LED) to introduce aryl or heteroaryl groups .

Advanced: How to resolve contradictions in reported solubility or stability data?

Methodological Answer:

- Controlled Replicates : Conduct solubility tests in triplicate using standardized buffers (pH 1–13) and report deviations.

- Accelerated Degradation Studies : Use HPLC-UV to quantify degradation products under stress conditions (e.g., oxidative: H₂O₂, thermal: 60°C).

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers in literature data, as seen in conflicting melting points for analogs in and .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc → 100% EtOAc) to separate polar by-products.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences (see for analogous compounds).

- Prep-HPLC : Apply C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation (>98%) .

Advanced: How to study the mechanism of ring formation during synthesis?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated precursors to identify rate-determining steps (e.g., C–N bond formation).

- In Situ FT-IR : Monitor lactam C=O formation in real-time during cyclization.